1-(benzenesulfonyl)cyclopropan-1-ol chemical structure and MSDS
1-(benzenesulfonyl)cyclopropan-1-ol chemical structure and MSDS
An In-Depth Technical Guide to 1-(Benzenesulfonyl)cyclopropan-1-ol: A Versatile Cyclopropanone Surrogate
Introduction
In the field of modern organic synthesis, the cyclopropyl moiety is a highly sought-after structural motif due to its unique conformational properties and its prevalence in numerous biologically active molecules and natural products. However, the direct use of cyclopropanone, the simplest cyclopropyl ketone, is severely hampered by its inherent instability and tendency to undergo polymerization. To overcome this challenge, synthetic chemists have developed stable precursors, or "surrogates," that can generate cyclopropanone in situ under specific reaction conditions. 1-(Benzenesulfonyl)cyclopropan-1-ol has emerged as a superior, bench-stable cyclopropanone surrogate, offering high reactivity and broad applicability in the synthesis of diverse cyclopropanol derivatives.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(benzenesulfonyl)cyclopropan-1-ol, covering its chemical structure, safety protocols, and its pivotal application in the synthesis of tertiary cyclopropanols.
Chemical Identity and Structure
1-(Benzenesulfonyl)cyclopropan-1-ol is characterized by a cyclopropanol ring substituted with a benzenesulfonyl group at the C1 position. This unique arrangement is key to its function as a cyclopropanone equivalent.
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IUPAC Name : 1-(phenylsulfonyl)cyclopropan-1-ol[3]
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Synonyms : 1-(Benzenesulfonyl)cyclopropan-1-ol, ((1-hydroxycyclopropyl)sulfonyl)benzene, 1-(phenylsulfonyl)-1-cyclopropanol[1][2]
Below is a two-dimensional representation of its chemical structure.
Caption: 2D Structure of 1-(Benzenesulfonyl)cyclopropan-1-ol.
Physicochemical Properties
This compound is typically supplied as a solid, and its key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 198.24 g/mol | [3][5] |
| Appearance | White to light yellow powder or crystal | [5] |
| Purity | Typically >95% or >98.0% (HPLC) | [3][5] |
| Monoisotopic Mass | 198.03506 Da | [4] |
Material Safety Data Sheet (MSDS) Summary
Safe handling of 1-(benzenesulfonyl)cyclopropan-1-ol is paramount in a research setting. The following table summarizes critical safety information. Researchers must always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
| Section | Key Information | Source(s) |
| Hazard Identification | H315 : Causes skin irritation. H319 : Causes serious eye irritation. | [6][7] |
| Precautionary Statements | P264 : Wash skin thoroughly after handling. P280 : Wear protective gloves/eye protection/face protection. | [6][7] |
| First Aid Measures (IF ON SKIN) | P302 + P352 : Wash with plenty of water. P332 + P313 : If skin irritation occurs: Get medical advice/attention. P362 + P364 : Take off contaminated clothing and wash it before reuse. | [6][7] |
| First Aid Measures (IF IN EYES) | P337 + P313 : If eye irritation persists: Get medical advice/attention. | [6] |
| Handling & Storage | Handle in a well-ventilated area. Avoid contact with skin and eyes. Store in a cool, dry place with the container tightly closed. | [8][9] |
| Personal Protective Equipment | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are mandatory. | [8][9] |
Synthetic Applications and Mechanism
Core Function: A Cyclopropanone Surrogate
The principal utility of 1-(benzenesulfonyl)cyclopropan-1-ol lies in its role as a stable and highly reactive precursor for cyclopropanone.[1][2] It undergoes nucleophilic addition with a wide array of organometallic reagents, including those with sp, sp², and sp³ hybridized carbons. This reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups, making it a versatile tool for constructing structurally diverse tertiary cyclopropanols.[1]
The reaction mechanism is predicated on the benzenesulfonyl group acting as an excellent leaving group, facilitating the formation of a cyclopropanone intermediate in situ, which is immediately trapped by the nucleophilic organometallic reagent. This avoids the isolation of the unstable cyclopropanone.
Key Applications
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General Synthesis of Tertiary Cyclopropanols : This is its most prominent application, providing a reliable pathway to complex cyclopropanol structures that are otherwise difficult to access.[1]
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Synthesis of β-Fluoroamides : The compound serves as a key precursor in the silver-catalyzed oxidative deconstruction of cyclopropanone hemiaminals, leading to the formation of β-fluorinated amides with good yield and diastereoselectivity.[1][2]
Experimental Protocol: General Synthesis of Tertiary Cyclopropanols
The following is a generalized, step-by-step methodology for the synthesis of tertiary cyclopropanols using 1-(benzenesulfonyl)cyclopropan-1-ol and an organometallic reagent, based on established literature.[1]
Causality Behind Experimental Choices
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Inert Atmosphere : The use of an inert atmosphere (Nitrogen or Argon) is critical because organometallic reagents (like Grignards or organolithiums) are highly reactive towards oxygen and moisture.
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Anhydrous Solvents : Water will quench the organometallic reagent, halting the desired reaction. Therefore, all solvents must be rigorously dried.
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Controlled Temperature : Many organometallic additions are exothermic. Starting at a low temperature (e.g., 0 °C or -78 °C) helps to control the reaction rate, minimize side reactions, and improve selectivity.
Step-by-Step Methodology
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Preparation : Under an inert atmosphere (N₂), add a solution of 1-(benzenesulfonyl)cyclopropan-1-ol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) to a dry reaction flask equipped with a magnetic stir bar.
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Cooling : Cool the solution to the desired reaction temperature (typically 0 °C). This ensures the reaction starts under controlled conditions.
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Reagent Addition : Slowly add the organometallic reagent (e.g., Grignard reagent, organolithium reagent) (typically 1.1-1.5 equivalents) to the stirred solution via syringe. The slow addition helps manage any exotherm.
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Reaction : Allow the reaction mixture to stir at the specified temperature for a designated period (e.g., 1-3 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
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Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step safely neutralizes any remaining reactive organometallic species.
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Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers.
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Washing & Drying : Wash the combined organic layers with brine to remove residual water. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure tertiary cyclopropanol.
The workflow for this general synthesis is depicted below.
Caption: General workflow for tertiary cyclopropanol synthesis.
References
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1-(phenylsulfonyl)cyclopropan-1-ol (C9H10O3S) . PubChemLite. [Link]
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1-(Phenylsulfonyl)cyclopropanol . Enamine China. [Link]
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Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin . PMC. [Link]
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SAFETY DATA SHEET . Castrol. [Link]
Sources
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- 3. 1-(Phenylsulfonyl)cyclopropan-1-ol 95% | CAS: 1006613-82-6 | AChemBlock [achemblock.com]
- 4. PubChemLite - 1-(phenylsulfonyl)cyclopropan-1-ol (C9H10O3S) [pubchemlite.lcsb.uni.lu]
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